3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde
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Overview
Description
3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde is a complex organic compound that features a piperidine ring, a benzaldehyde group, and a hydroxyphenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzaldehyde moiety can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the benzaldehyde moiety can produce alcohols .
Scientific Research Applications
3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive compounds.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of advanced materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyphenylmethyl group can interact with enzymes and receptors, modulating their activity. The piperidine ring may also play a role in binding to biological targets, influencing the compound’s overall effect .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde (Vanillin): Shares the benzaldehyde moiety but differs in the functional groups attached to the aromatic ring.
Piperidine Derivatives: Compounds with similar piperidine rings but different substituents, such as piperine and piperidine-based pharmaceuticals
Uniqueness
3-(2-{4-[Hydroxy(phenyl)methyl]piperidin-1-yl}-2-oxoethoxy)benzaldehyde is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
3-[2-[4-[hydroxy(phenyl)methyl]piperidin-1-yl]-2-oxoethoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c23-14-16-5-4-8-19(13-16)26-15-20(24)22-11-9-18(10-12-22)21(25)17-6-2-1-3-7-17/h1-8,13-14,18,21,25H,9-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAPJKZCAXDQIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(C2=CC=CC=C2)O)C(=O)COC3=CC=CC(=C3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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